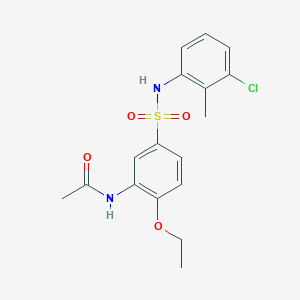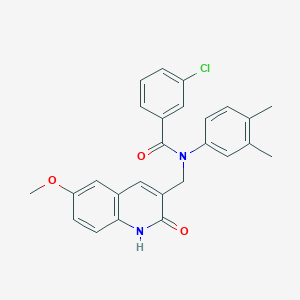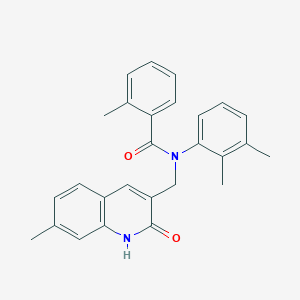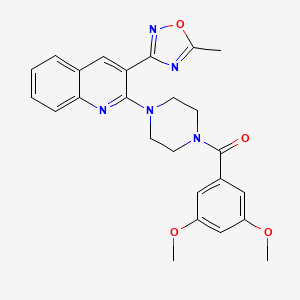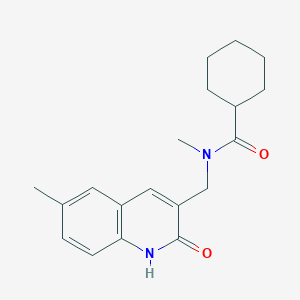
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ, is a chemical compound that has been extensively studied for its potential use in scientific research. CQ is a derivative of the antimalarial drug chloroquine and has been shown to have a wide range of applications in various fields of research.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of lysosomal acidification and the modulation of autophagy pathways. This compound has been shown to inhibit the fusion of lysosomes with autophagosomes, thereby preventing the degradation of cellular components and promoting the accumulation of autophagosomes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of immune cell function, the inhibition of autophagy, and the regulation of lysosomal function. This compound has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in lab experiments is its wide range of applications and potential therapeutic benefits. However, this compound can also be toxic at high concentrations and may have off-target effects, making it important to carefully control dosage and monitor for potential side effects.
Future Directions
There are many potential future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, including the development of new therapeutic applications, the investigation of its mechanisms of action, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to better understand the potential side effects and limitations of using this compound in scientific research.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide can be achieved through several methods, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and methylamine, or the reaction of 2-chloro-6-methylquinoline with methylamine and cyclohexanecarboxylic acid. The resulting compound can then be purified through recrystallization and column chromatography.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a wide range of applications, including the inhibition of autophagy, the modulation of lysosomal function, and the regulation of immune cell function.
properties
IUPAC Name |
N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-8-9-17-15(10-13)11-16(18(22)20-17)12-21(2)19(23)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOFQQLOTLDYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)

![N-butyl-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7719473.png)
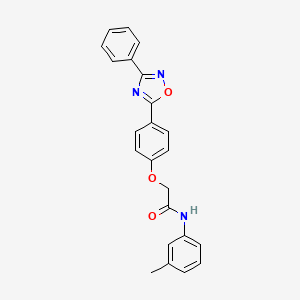
![2-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7719480.png)
